Taxachitriene A

説明

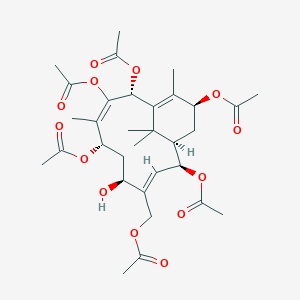

Taxachitriene A is a bicyclic diterpenoid taxane derivative isolated primarily from Taxus species, including Taxus baccata and Taxus mairei . Its IUPAC name is [(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate. Key physicochemical properties include:

- Molecular formula: C₃₂H₄₄O₁₃

- Molecular weight: 636.70 g/mol

- LogP: 4.23 (indicating moderate lipophilicity)

- Hydrogen bond donors/acceptors: 1/13 .

This compound exhibits diverse biological activities, including predicted interactions with nuclear factor NF-κB, cytochrome P450 3A4 (CYP3A4), and glycine transporter 2 . Its structural complexity arises from a bicyclo[9.3.1]pentadecane core with multiple acetyloxy and hydroxyl substituents.

特性

分子式 |

C32H44O13 |

|---|---|

分子量 |

636.7 g/mol |

IUPAC名 |

[(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |

InChI |

InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16+/t24-,25-,26-,27-,28-,31+/m0/s1 |

InChIキー |

PWYWKQLSVHAYNO-GXFLAGEESA-N |

異性体SMILES |

CC1=C2[C@H](/C(=C(\[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)/C)/OC(=O)C)OC(=O)C |

正規SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Taxachitriene A is primarily isolated from the needles of Taxus chinensis . The isolation process involves extraction with organic solvents followed by chromatographic purification. Detailed synthetic routes for this compound are not widely documented, indicating that most research relies on natural extraction methods.

Industrial Production Methods: Industrial production of this compound is limited due to its natural occurrence and the complexity of its structure. The primary method involves large-scale extraction from Taxus chinensis, followed by purification processes to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: Taxachitriene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired modification, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These derivatives are crucial for further research and application development .

科学的研究の応用

Taxachitriene A has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desirable properties .

Biology: In biological research, this compound is investigated for its potential biological activities. Studies have shown that it may have inhibitory effects on the proliferation of certain cancer cells, making it a candidate for anticancer research .

Medicine: In medicine, this compound’s potential anticancer properties are of particular interest. Researchers are exploring its mechanism of action and efficacy in inhibiting cancer cell growth, which could lead to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used as a reference compound for developing new taxane derivatives. Its unique structure serves as a model for designing compounds with improved properties for various applications .

作用機序

The mechanism of action of Taxachitriene A involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell division processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of microtubule dynamics, similar to other taxane compounds .

類似化合物との比較

Taxachitriene B

5-Deacetyltaxachitriene B

- Structural features : A deacetylated derivative of Taxachitriene B, with fewer acetyl groups.

- Bioactivity: Not well-characterized, but deacetylation likely enhances solubility compared to this compound .

Taxuspine U and Taxuspine X

Canadensene

Table 1: Structural and Functional Comparison of this compound and Analogs

Research Findings and Implications

Structural Determinants of Bioactivity

Metabolic and Pharmacokinetic Profiles

Ecological and Pharmacological Significance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。